![molecular formula C15H13N B1601917 2-(p-Tolylethynyl)aniline CAS No. 124643-45-4](/img/structure/B1601917.png)
2-(p-Tolylethynyl)aniline
Overview
Description
2-(p-Tolylethynyl)aniline, also known as 2-(p-tolyl)ethynylaniline, is a derivative of aniline, an aromatic amine compound. It is used as a precursor for the synthesis of various compounds, including pharmaceuticals and materials. It is also used as a reagent for the synthesis of a variety of organic compounds.
Scientific Research Applications
Chemical Properties
“2-(p-Tolylethynyl)aniline” is a chemical compound with the molecular formula C15H13N . It is a solid substance at room temperature and should be stored in a dark place under an inert atmosphere . The compound has a molecular weight of 207.27 .
Biological Evaluation
“2-(p-Tolylethynyl)aniline” has been used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives . These derivatives have been studied as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
Antitumor Drugs Development
One standout candidate from the study mentioned above is Compound 18c . This compound demonstrated robust inhibitory activity against Mer and c-Met kinases, with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM , respectively . It also displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells .
Safety Profiles
In addition to its antitumor properties, Compound 18c also showed favorable safety profiles in hERG testing . This is an important consideration in drug development, as it indicates a lower risk of cardiotoxicity.
Metabolic Stability
Compound 18c exhibited exceptional liver microsomal stability in vitro, with a half-life of 53.1 minutes in human liver microsome . This suggests that the compound could have a suitable pharmacokinetic profile for further development as a therapeutic agent.
Apoptosis and Migration Assays
In apoptosis and migration assays, Compound 18c exhibited dose-dependent cytotoxicity and hindered the migration of HCT116 cancer cells . These findings collectively suggest that Compound 18c holds promise as a dual Mer/c-Met agent for cancer treatment .
Safety and Hazards
properties
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWJMXJVGEQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559121 | |
Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolylethynyl)aniline | |
CAS RN |
124643-45-4 | |
Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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